{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
The synthesis of {[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea typically involves a series of organic reactions. One common method includes the condensation of 3-oxo-2-benzofuran-1(3H)-ylidene with hydrazinecarbothioamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of {[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea can be compared with other benzofuran derivatives such as N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide . While both compounds share a benzofuran core, they differ in their functional groups and overall structure, which can lead to variations in their biological activities and applications .
Eigenschaften
Molekularformel |
C10H9N3O2S |
---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H9N3O2S/c11-10(16)13-12-5-8-6-3-1-2-4-7(6)9(14)15-8/h1-5,14H,(H3,11,13,16) |
InChI-Schlüssel |
DLXCYPPVWBTDNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.